molecular formula C8H11NO3 B3051851 3-Pyridinol, 6-(2-methoxyethoxy)- CAS No. 364758-56-5

3-Pyridinol, 6-(2-methoxyethoxy)-

Cat. No.: B3051851
CAS No.: 364758-56-5
M. Wt: 169.18
InChI Key: AHLCCPKSKZPGEP-UHFFFAOYSA-N
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Description

3-Pyridinol, 6-(2-methoxyethoxy)-: is a chemical compound that belongs to the class of pyridinols. Pyridinols are known for their antioxidant properties and are often used in various chemical and biological applications. The compound has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol . It is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the third position and a 2-methoxyethoxy group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 6-(2-methoxyethoxy)- typically involves the introduction of the 2-methoxyethoxy group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with 2-methoxyethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution .

Industrial Production Methods: In an industrial setting, the production of 3-Pyridinol, 6-(2-methoxyethoxy)- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinol, 6-(2-methoxyethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridone derivatives, while substitution reactions can introduce various functional groups to the pyridine ring .

Scientific Research Applications

Chemistry: 3-Pyridinol, 6-(2-methoxyethoxy)- is used as a building block in organic synthesis.

Biology: The compound has been studied for its antioxidant properties. It can scavenge free radicals and protect biological molecules from oxidative damage. This makes it a potential candidate for use in pharmaceuticals and nutraceuticals .

Medicine: Due to its antioxidant properties, 3-Pyridinol, 6-(2-methoxyethoxy)- is being explored for its potential therapeutic applications. It may help in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Industry: In the industrial sector, the compound is used as an additive in polymers and coatings to enhance their stability and durability. It can also be used in the formulation of cosmetics and personal care products .

Comparison with Similar Compounds

Uniqueness: 3-Pyridinol, 6-(2-methoxyethoxy)- is unique due to the presence of both the hydroxyl and 2-methoxyethoxy groups. This combination enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

6-(2-methoxyethoxy)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-4-5-12-8-3-2-7(10)6-9-8/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLCCPKSKZPGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304828
Record name 6-(2-Methoxyethoxy)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364758-56-5
Record name 6-(2-Methoxyethoxy)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364758-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methoxyethoxy)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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